N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic compound characterized by a dihydropyridinone core substituted with a methoxy group at position 5 and a piperazine-linked 4-methoxyphenyl moiety at position 2.
The synthesis of such compounds often involves multi-step reactions, including amide coupling, heterocyclic ring formation, and functional group substitutions. Analytical techniques like LC/MS, as highlighted in marine actinomycete studies, are critical for characterizing such complex molecules .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-20-13-21(2)15-22(14-20)29-28(34)19-32-18-27(36-4)26(33)16-24(32)17-30-9-11-31(12-10-30)23-5-7-25(35-3)8-6-23/h5-8,13-16,18H,9-12,17,19H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHNUKRFAJYNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- A dihydropyridine core , which is often associated with calcium channel blocking activity.
- Piperazine moiety , known for its diverse pharmacological effects.
- Methoxy and dimethyl substituents , which may influence its biological activity through steric and electronic effects.
Chemical Formula
The molecular formula can be represented as:
Pharmacological Properties
- Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit anticonvulsant properties. The presence of the piperazine ring is critical for enhancing the anticonvulsant effects, as demonstrated in various studies involving structurally related compounds .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. The structure-activity relationship (SAR) analysis shows that modifications in the phenyl and piperazine groups significantly affect cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions exhibited increased potency against tumor cells .
- Neurotoxicity Evaluation : While exploring its therapeutic potential, it is crucial to assess neurotoxicity. Some derivatives have shown minimal neurotoxic effects while maintaining efficacy in seizure models, indicating a favorable safety profile .
The biological activity of this compound may involve:
- Calcium Channel Modulation : Similar dihydropyridine derivatives are known to modulate calcium channels, which could contribute to their anticonvulsant effects.
- Receptor Interaction : The piperazine component may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Study 1: Anticonvulsant Evaluation
A study evaluated the anticonvulsant activity of several derivatives related to this compound using the maximal electroshock seizure (MES) model. The results indicated that modifications in the methoxy and piperazine groups significantly enhanced the anticonvulsant properties, with some compounds achieving up to 100% protection against seizures .
Study 2: Antitumor Activity Assessment
In a series of experiments assessing cytotoxicity against various cancer cell lines (e.g., A431 and Jurkat), compounds with similar structures demonstrated IC50 values in the low micromolar range. The presence of specific substituents was correlated with increased apoptotic activity, suggesting that this compound could be further explored for its anticancer potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant protection in MES model | |
| Antitumor | Low micromolar IC50 against cancer cells | |
| Neurotoxicity | Minimal toxicity observed |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Pharmacological Properties
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide exhibits a range of pharmacological activities:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other piperazine derivatives. Its structural similarities with known anticonvulsants indicate a potential mechanism of action through modulation of neurotransmitter systems .
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in vitro and in vivo. Its ability to interfere with cellular signaling pathways related to cancer proliferation is under investigation .
- Antimicrobial Properties : Recent studies have indicated that derivatives similar to this compound exhibit antibacterial and antifungal activities. The presence of specific functional groups may enhance its interaction with microbial cell membranes .
Anticonvulsant Efficacy Study
A study conducted by researchers evaluated the anticonvulsant effects of this compound in animal models. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .
Antitumor Activity Assessment
In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. In vivo studies further confirmed these findings, showing reduced tumor size in xenograft models .
Antimicrobial Testing
The antimicrobial activity was assessed against several bacterial strains and fungi. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
- The target compound’s dihydropyridinone core differentiates it from triazine-based analogues (e.g., ), which may exhibit lower metabolic stability due to bulkier structures.
- Methoxy groups in the target compound may confer resistance to oxidative metabolism compared to dimethylamino groups in triazine derivatives .
Functional Group-Driven Activity Comparisons
Table 2: Substituent Effects on Bioactivity
Key Findings :
- Dihydropyridinone cores are associated with calcium channel modulation, whereas tetrahydropyrimidinone derivatives (e.g., ) may target viral proteases .
Stereochemical and Physicochemical Considerations
- For instance, stereoisomers of similar compounds exhibit 10–100-fold differences in potency .
- The lumping strategy (grouping structurally similar compounds) suggests that the target compound may share degradation pathways or receptor-binding profiles with dihydropyridinone derivatives, enabling predictive modeling of its environmental or pharmacological behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
